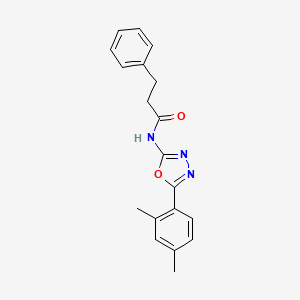

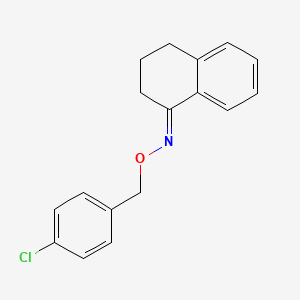

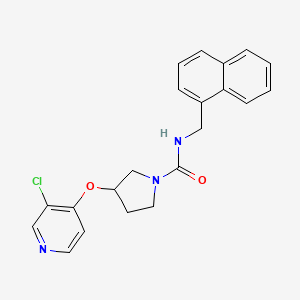

![molecular formula C12H13NO3 B2728967 Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate CAS No. 1824190-01-3](/img/structure/B2728967.png)

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate, also known as MDCC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MDCC is a synthetic compound that is commonly used as a fluorescent probe for studying protein-protein interactions and protein conformational changes.

Scientific Research Applications

Facile Preparation and Chemical Transformations

Research demonstrates a productive approach to the synthesis of spirocyclopropane-annelated 1,4-benzoxathiane, benzothiazines, and benzoxazines through Michael additions and ring closures. This method facilitates the creation of complex molecules, including the synthesis of hydroxymethyl derivatives and β-amino alcohols, useful in further synthetic applications (Meijere et al., 2003).

Rh(III)-Catalyzed C-H Activation/Cycloaddition

Another study reports on the Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process highlights the efficiency and mild conditions of the synthesis, contributing to the development of biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Oxyfunctionalization of Non-Natural Targets

The use of methyl(trifluoromethyl)dioxirane for the oxyfunctionalization of compounds bearing cyclopropyl moieties has been explored, demonstrating selective oxidation processes. This research is significant for understanding the reactivity and functionalization of cyclopropane-containing molecules, providing insights into the manipulation of these structures for further chemical synthesis (D’Accolti et al., 2003).

Synthesis of Spiro[cyclopropane -1,3' -oxindole] Derivatives

The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives highlights a method involving diastereoselective cyclopropanation reactions. This research is critical for the development of novel organic compounds with potential biological applications, demonstrating the versatility of spirocyclopropane compounds in synthetic chemistry (Yong et al., 2007).

properties

IUPAC Name |

methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-11(14)8-2-3-10-9(6-8)13-7-12(16-10)4-5-12/h2-3,6,13H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMUFTFPQBXURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC3(CC3)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

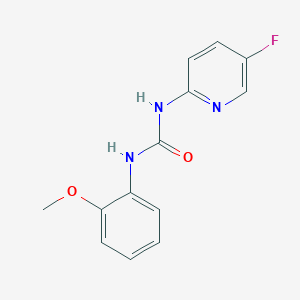

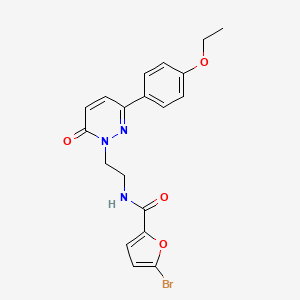

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)

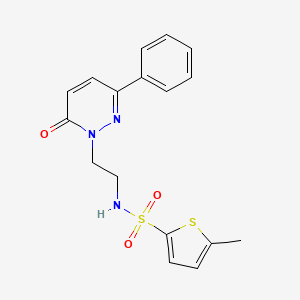

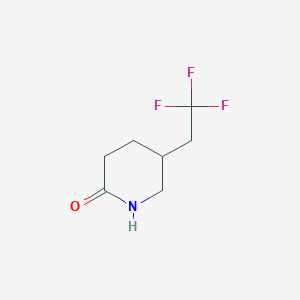

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)

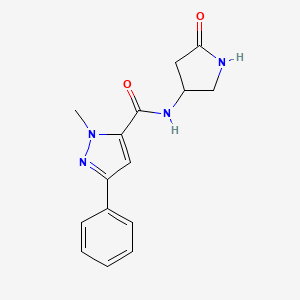

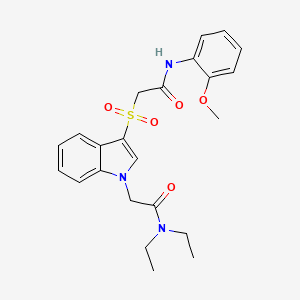

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)